molecular formula C18H22N4O4 B13478796 5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13478796
M. Wt: 358.4 g/mol
InChI Key: KXHBAOVOHGAOBR-UHFFFAOYSA-N
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Description

The compound 5-[(4-aminobutan-2-yl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindole core, a piperidine ring, and an aminobutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-aminobutan-2-yl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindole core.

    Attachment of the Aminobutan-2-yl Group: The aminobutan-2-yl group is attached through a reductive amination reaction, where an appropriate amine reacts with an aldehyde or ketone precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification Techniques: Advanced purification techniques, such as chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-aminobutan-2-yl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of oxo derivatives and carboxylic acids.

    Reduction Products: Formation of amines and alcohols.

    Substitution Products: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

5-[(4-aminobutan-2-yl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-aminobutan-2-yl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A structurally related compound with similar therapeutic applications.

    Pomalidomide: Another related compound with potential anticancer properties.

    Thalidomide: A well-known compound with a similar core structure but different functional groups.

Uniqueness

5-[(4-aminobutan-2-yl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[4-aminobutan-2-yl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c1-10(7-8-19)21(2)11-3-4-12-13(9-11)18(26)22(17(12)25)14-5-6-15(23)20-16(14)24/h3-4,9-10,14H,5-8,19H2,1-2H3,(H,20,23,24)

InChI Key

KXHBAOVOHGAOBR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)N(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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